2-Fluoro-5-isopropoxyaniline

Physicochemical Properties Lipophilicity Medicinal Chemistry

2-Fluoro-5-isopropoxyaniline (CAS 99717-08-5) is a substituted aniline building block characterized by a fluorine atom at the 2-position and an isopropoxy group at the 5-position on the phenyl ring. It belongs to the class of halogenated aromatic amines frequently used in medicinal chemistry and agrochemical research for constructing kinase inhibitors, GPCR modulators, and herbicides.

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
Cat. No. B15046786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-isopropoxyaniline
Molecular FormulaC9H12FNO
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)F)N
InChIInChI=1S/C9H12FNO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3
InChIKeyCXEPWOIYYRDYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-isopropoxyaniline (CAS 99717-08-5): Evidence-Based Differentiation for Procuring Fluorinated Aniline Intermediates


2-Fluoro-5-isopropoxyaniline (CAS 99717-08-5) is a substituted aniline building block characterized by a fluorine atom at the 2-position and an isopropoxy group at the 5-position on the phenyl ring . It belongs to the class of halogenated aromatic amines frequently used in medicinal chemistry and agrochemical research for constructing kinase inhibitors, GPCR modulators, and herbicides [1]. Its differentiated substitution pattern provides a unique combination of steric bulk, lipophilicity, and metabolic stability not achievable with simpler aniline or alkoxy-aniline analogues, making it critical for fine-tuning pharmacological properties in complex molecular architectures [2].

Why 2-Fluoro-5-isopropoxyaniline Cannot Be Replaced by Generic Aniline or Simple Alkoxy Analogs


Generic anilines (e.g., 2-fluoroaniline) lack the steric and lipophilic character required to occupy hydrophobic sub-pockets in many biological targets, while simpler 5-alkoxy analogues (e.g., 2-fluoro-5-methoxyaniline) offer significantly lower lipophilicity and less conformational restriction [1]. In receptor systems such as GPR120, replacing the isopropoxy group with smaller or linear alkoxy chains leads to a substantial drop in agonist potency (up to 5.4-fold), demonstrating that the branched isopropyl moiety engages in specific non-polar interactions that are critical for target affinity [2]. Substituting the regioisomeric 5-fluoro-2-isopropoxyaniline alters the electronic landscape of the aniline, compromising its utility as a vector for specific metal-catalyzed cross-coupling regioselectivity [1][3].

Head-to-Head Performance Data: 2-Fluoro-5-isopropoxyaniline vs. Key Analogs


Lipophilicity (LogP) Compared to 2-Fluoroaniline and 5-Methoxy Analog

The isopropoxy group at the 5-position introduces a significant increase in partition coefficient (LogP) compared to a hydrogen (2-fluoroaniline) or a methoxy group (2-fluoro-5-methoxyaniline), enhancing the compound's ability to cross biological membranes and access hydrophobic binding pockets [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

GPR120 Agonist Potency: Isopropoxy vs. Phenoxy and Cyclohexyloxy Substituents

In a head-to-head series of biphenyl GPR120 agonists patented by Bristol-Myers Squibb, the 2'-fluoro-5'-isopropoxy derivative exhibited significantly higher potency (lower EC50) than the corresponding 5'-phenoxy and 5'-cyclohexyloxy analogues [1].

GPCR Modulation GPR120 Metabolic Disease

Molecular Complexity and Conformational Restriction Over 5-Methoxy Analog

The isopropoxy substituent introduces an additional rotatable bond and greater steric bulk (branching) relative to the linear methoxy group, providing a differentiated conformational space and reduced metabolic susceptibility to O-demethylation [1].

Molecular Design Steric Effects Synthetic Chemistry

Downstream Derivative Stability: Crystalline Boronic Acid Intermediate

While the parent aniline is a liquid, its direct downstream derivative for cross-coupling, 2-fluoro-5-isopropoxyphenylboronic acid (CAS 849062-30-2), is a high-melting crystalline solid, unlike many liquid boronic acid analogues, which simplifies purification, handling, and scale-up .

Suzuki-Miyaura Coupling Process Chemistry Material Handling

Where 2-Fluoro-5-isopropoxyaniline Outperforms Alternative Scaffolds: Specific Application Scenarios


Hit-to-Lead Optimization of Lipophilic GPCR Agonists

When iterative SAR exploration around a biphenyl core reveals a flat potency landscape for para-substituted phenyl rings, introducing the 2-fluoro-5-isopropoxy aniline moiety as the 'C-ring' can rescue potency by filling a hydrophobic sub-pocket. As evidenced by the GPR120 patent series, this specific substitution provided a 2.9–5.4-fold potency increase over phenoxy or cyclohexyloxy isosteres, making it a high-priority building block for medicinal chemists targeting class A GPCRs [1].

Replacing Metabolic Soft Spots (O-Demethylation) in Aromatics

For lead compounds bearing a 2-fluoro-5-methoxyaniline fragment that undergoes rapid first-pass metabolism via CYP-mediated O-demethylation, this compound serves as a direct structural substitute. The isopropoxy group provides steric shielding of the oxygen atom, potentially reducing metabolic liability while increasing LogP by over 1.5 log units, thereby improving the compound's pharmacokinetic profile without altering the core pharmacophore .

Suzuki Coupling for Biphenyl Libraries with Challenging Halides

When preparing complex biaryl libraries, the pre-formed 2-fluoro-5-isopropoxyphenylboronic acid (CAS 849062-30-2) offers a distinct advantage over using the parent aniline in a late-stage functionalization approach. Its high crystallinity (mp 85-90 °C) ensures accurate weighing and long-term stock solution stability, while the ortho-fluoro substituent can accelerate the reductive elimination step of the Suzuki cycle, improving yields with electron-deficient or sterically hindered aryl halides .

Discovery of Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides

In agrochemical research targeting PPO enzymes, the 4-chloro-2-fluoro-5-isopropoxyaniline scaffold has been validated as a key intermediate for generating mixed-competitive inhibitors. The combination of the 2-fluoro and 5-isopropoxy groups provides a unique electron-density profile and steric bulk that differentiates binding kinetics compared to simple chloro- or methoxy-anilines, which is crucial for achieving the slow-binding inhibition desired in commercial herbicide products [2].

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